molecular formula C17H12O2 B011722 4-Naphthalen-2-yl-benzoic acid CAS No. 106359-70-0

4-Naphthalen-2-yl-benzoic acid

Cat. No. B011722
M. Wt: 248.27 g/mol
InChI Key: KICDLSXFZOBMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Naphthalen-2-yl-benzoic acid derivatives involves various chemical reactions aiming to modify the naphthalene core to achieve desired functionalities. Kim et al. (2006) explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their complexes, demonstrating charge-transfer processes in luminescent lanthanide complexes (Kim et al., 2006). Sarojini et al. (2012) synthesized 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, showcasing the utility of naphthalene derivatives in creating complex molecular structures (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Naphthalen-2-yl-benzoic acid and its derivatives reveals a complex interplay of intra- and intermolecular forces that influence their physical and chemical behavior. Zazouli et al. (2021) conducted a study on new series of benzohydrazide/benzoic acid derivatives, employing X-ray crystallography to reveal close to planarity naphthalene frameworks (Zazouli et al., 2021).

Chemical Reactions and Properties

4-Naphthalen-2-yl-benzoic acid undergoes various chemical reactions, highlighting its reactive nature and versatility. Chalupa et al. (2009) prepared and studied triorganotin(IV) esters, showcasing the compound's utility in creating complex coordination compounds (Chalupa et al., 2009). Similarly, Salahuddin et al. (2014) explored its application in synthesizing benzimidazole derivatives for anticancer evaluation, demonstrating its potential in medicinal chemistry (Salahuddin et al., 2014).

Physical Properties Analysis

The physical properties of 4-Naphthalen-2-yl-benzoic acid derivatives are crucial for their application in various fields. Atay and Ulutürk (2022) focused on the synthesis, characterization, and theoretical calculations of a new mono azo dye based on benzoic acid, providing insights into the optical properties and potential applications of these compounds (Atay & Ulutürk, 2022).

Chemical Properties Analysis

Investigating the chemical properties of 4-Naphthalen-2-yl-benzoic acid derivatives allows for a deeper understanding of their reactivity and potential for further modification. Sekiya et al. (2006) discussed the efficient design of metal-organic coordination frameworks using pyridyl benzoic acid derivatives, highlighting the adaptability of naphthalene-based compounds in constructing complex molecular architectures (Sekiya et al., 2006).

Scientific Research Applications

Anticancer Potential

4-Naphthalen-2-yl-benzoic acid derivatives have been synthesized and evaluated for their anticancer properties. Salahuddin et al. (2014) explored the anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. One compound was particularly active against breast cancer cell lines, demonstrating the potential of naphthalen-2-yl-benzoic acid derivatives in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Allosteric Modulation of Protein Kinase CK2

Bestgen et al. (2019) identified a lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, showcasing submicromolar potency against CK2α, a protein kinase implicated in cancer. The compound induced apoptosis in renal carcinoma cells and inhibited STAT3 activation, underscoring the therapeutic potential of naphthalen-2-yl-benzoic acid derivatives as selective allosteric modulators (Bestgen, Kufareva, Seetoh, et al., 2019).

Antibacterial and Antifungal Activities

Patel and Patel (2015) synthesized heterocyclic compounds incorporating naphthalen-2-yl-benzoic acid, exhibiting significant antibacterial and antifungal activities. This highlights the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Photoresponsive Materials

Chandran, Kuriakose, and Mathew (2014) modified lignin with (E)-4-(naphthalen-1-yl diazenyl)benzoic acid, enhancing its light absorption and fastening properties. This study demonstrates the utility of naphthalen-2-yl-benzoic acid derivatives in developing photoresponsive materials (Chandran, Kuriakose, & Mathew, 2014).

Fluorescent pH Probes

Wu et al. (2018) developed benzimidazole molecules based on naphthalene-1,8-dicarboxylic acid as ratiometric fluorescent pH probes for acidic environments. These probes exhibit significant potential for real-time, reversible pH sensing, useful in various scientific and medical applications (Wu, You, Jiang, et al., 2018).

properties

IUPAC Name

4-naphthalen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICDLSXFZOBMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375043
Record name 4-Naphthalen-2-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Naphthalen-2-yl-benzoic acid

CAS RN

106359-70-0
Record name 4-Naphthalen-2-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106359-70-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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